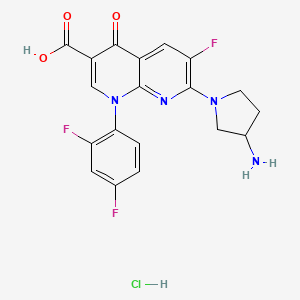

Tosufloxacin hydrochloride

Overview

Description

Tosufloxacin hydrochloride is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive bacteria, chlamydia, and anaerobic bacteria. This compound is used to treat various infections, including those of the skin, respiratory tract, urinary tract, gynecological, ophthalmological, otolaryngological, and dental infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tosufloxacin hydrochloride involves the key intermediate 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester. This intermediate is reacted in an organic solvent with p-methyl benzenesulfonic acid monohydrate in a mixed solvent of water to produce tosufloxacin tosylate monohydrate . The reaction conditions include a drug concentration of 40 mg/mL, pressure of 16 MPa, temperature of 35°C, and a solution flow rate of 1 mL/min .

Industrial Production Methods

The industrial production of this compound involves the use of solution-enhanced dispersion with supercritical carbon dioxide (SEDS) to prepare inclusion complexes with hydroxypropyl-β-cyclodextrin. This method significantly improves the dissolution and solubility of the water-insoluble tosufloxacin .

Chemical Reactions Analysis

Types of Reactions

Tosufloxacin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxypropyl-β-cyclodextrin, supercritical carbon dioxide, and p-methyl benzenesulfonic acid monohydrate .

Major Products Formed

The major products formed from these reactions include tosufloxacin tosylate monohydrate and its inclusion complexes with hydroxypropyl-β-cyclodextrin .

Scientific Research Applications

Tosufloxacin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Tosufloxacin hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Tosufloxacin hydrochloride is unique among fluoroquinolones due to its high activity against bacterial persisters. Similar compounds include clinafloxacin, sarafloxacin, doxycycline, thiostrepton, and chlorosalicylanilide. Among these, this compound has the highest anti-persister activity, which can completely eradicate Staphylococcus aureus persisters within two days in vitro .

Biological Activity

Tosufloxacin hydrochloride is a fluoroquinolone antibiotic that exhibits significant antibacterial activity against a wide range of pathogens. This article explores its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant research findings.

- Molecular Formula : C19H15F3N4O3·ClH

- Molecular Weight : 440.804 g/mol

- Stereochemistry : Racemic

- Optical Activity : ( + / - )

- Defined Stereocenters : 0 / 1

Tosufloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death .

Antimicrobial Spectrum

Tosufloxacin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

- Gram-positive organisms : Particularly active against various strains compared to other fluoroquinolones.

- Gram-negative organisms : Comparable efficacy to ciprofloxacin against Enterobacteriaceae and Pseudomonas species .

Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Tosufloxacin against various bacterial isolates:

| Bacterial Species | MIC (µg/ml) |

|---|---|

| Macrolide-resistant Mycoplasma pneumoniae | 0.25 |

| Macrolide-sensitive Mycoplasma pneumoniae | 0.5 |

| Salmonella spp. | Notable activity |

| Shigella spp. | Notable activity |

| Campylobacter spp. | Notable activity |

| Aeromonas hydrophila | Notable activity |

| Vibrio spp. | Notable activity |

Clinical Applications

Tosufloxacin is indicated for the treatment of various infections, including:

- Skin infections

- Respiratory tract infections

- Urinary tract infections

- Gynecologic infections

- Ophthalmologic infections

- Otolaryngologic infections

- Dental infections .

Case Studies and Research Findings

-

In Vitro Studies :

A study comparing Tosufloxacin with other fluoroquinolones demonstrated its superior activity against pathogens responsible for gastrointestinal infections, such as Salmonella and Shigella . The compound was particularly effective in vitro against strains resistant to other antibiotics. -

Clinical Observations :

Clinical data indicate that while Tosufloxacin is effective, it carries risks associated with fluoroquinolones, including potential cartilage toxicity in children and severe adverse effects like thrombocytopenia and nephritis . -

Resistance Patterns :

Research indicates that resistance to fluoroquinolones can develop, particularly among enteric bacteria. Studies have shown that strains resistant to nalidixic acid exhibit compromised susceptibility to all tested fluoroquinolones, including Tosufloxacin .

Safety Profile

Despite its efficacy, Tosufloxacin has a controversial safety profile compared to other fluoroquinolones. Adverse effects reported include:

Properties

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHZSSCESOLBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104051-69-6 | |

| Record name | Tosufloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOSUFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1FK9581QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.